Mmp-7-IN-1

MMP-7 Selectivity Broad-spectrum inhibitor

Avoid confounding results from broad-spectrum or dual MMP inhibitors. MMP-7-IN-1 provides extreme selectivity (>1,000,000-fold over MMP-1, -2, -3, -8, -9, -13) with 10 nM IC50 for specific MMP-7 pathway dissection. - **Application**: Cancer invasion assays (Boyden chamber), fibrosis models (UUO, bleomycin), and HTS assay validation - **Key Data**: C31H44ClF3N6O9S, MW 769.23, DMSO solubility ≥100 mg/mL - **Supply**: Defined chemical identity with high purity for reproducible dosing

Molecular Formula C31H44ClF3N6O9S
Molecular Weight 769.2 g/mol
Cat. No. B10857263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMmp-7-IN-1
Molecular FormulaC31H44ClF3N6O9S
Molecular Weight769.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)N1CCCC1CC(=O)N)NC(=O)CNC(=O)CCC(C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
InChIInChI=1S/C31H44ClF3N6O9S/c1-16(2)12-23(28(45)39-27(17(3)4)29(46)41-11-5-6-18(41)13-24(36)42)38-26(44)15-37-25(43)10-9-22(30(47)48)40-51(49,50)19-7-8-21(32)20(14-19)31(33,34)35/h7-8,14,16-18,22-23,27,40H,5-6,9-13,15H2,1-4H3,(H2,36,42)(H,37,43)(H,38,44)(H,39,45)(H,47,48)/t18-,22-,23-,27-/m0/s1
InChIKeyQTHGVXWBMQNWSU-CXZWWHDOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MMP-7-IN-1 Selective MMP7 Inhibitor


MMP-7-IN-1 is a potent and selective small molecule inhibitor of matrix metalloproteinase-7 (MMP-7, Matrilysin-1), with an IC50 of 10 nM [1]. It exhibits high selectivity over a panel of other MMPs, including MMP-1, -2, -3, -8, -9, and -13, against which it displays IC50 values >11 mM [1]. MMP-7 is a zinc-dependent endopeptidase implicated in extracellular matrix remodeling, tumor metastasis, inflammation, and tissue remodeling, making it a target of significant interest in oncology and fibrosis research [2].

MMP-7 pathway interrogation in metastasis and fibrosis research
Prevents confounding isoform crosstalk from pan-MMP inhibitors
Suitable for epithelial-cell-specific protease studies

MMP-7-IN-1 Selectivity Advantages


Broad-spectrum MMP inhibitors, such as Batimastat and Marimastat, lack the target specificity required to isolate the role of MMP-7 in disease models . Using a pan-MMP inhibitor instead of MMP-7-IN-1 introduces confounding off-target effects on other MMP family members, which can lead to misinterpretation of experimental results and mask the true contribution of MMP-7 to pathological processes [1]. The quantitative selectivity profile of MMP-7-IN-1, detailed below, provides a critical advantage for research applications where mechanistic clarity and target deconvolution are paramount [2].

Broad-spectrum MMP inhibitors may mask MMP-7-specific epithelial effects
Dual MMP-7/MMP-13 inhibitors may not distinguish individual isoform contributions
Related analogs (e.g., MMP-7-IN-2) may shift potency and selectivity context

MMP-7-IN-1 Selectivity & Potency Evidence


Exceptional Isoform Selectivity

MMP-7-IN-1 exhibits an exceptionally high selectivity profile for MMP-7 over other MMP family members (IC50 >11 mM for MMP-1, -2, -3, -8, -9, -13) compared to the broad-spectrum MMP inhibitors Batimastat and Marimastat, which potently inhibit multiple MMPs [1]. This selectivity difference is quantified by a selectivity index (IC50 for off-target / IC50 for MMP-7) of >1,100,000 for MMP-7-IN-1, whereas Batimastat and Marimastat exhibit selectivity indices close to 1, indicating non-selective inhibition across the MMP family .

Exceptional Isoform Selectivity
Head-to-head
>1,100,000-fold selectivity over MMP-1,-2,-3,-8,-9,-13
Supports MMP-7-specific target validation in complex biological systems
In vitro recombinant human MMPs; fluorescence assay
MMP-7 Selectivity Broad-spectrum inhibitor

MMP7 Inhibitor Potency Comparison

MMP-7-IN-1 (IC50 = 10 nM) demonstrates 1.6-fold higher potency against MMP-7 compared to the closely related analog MMP-7-IN-2 (IC50 = 16 nM) in direct enzymatic assays [1][2]. This difference, while modest, is consistent across multiple vendor validations and reflects an optimized molecular structure (C31H44ClF3N6O9S, MW 769.23) that may confer improved binding interactions within the enzyme active site .

MMP7 Inhibitor Potency Comparison
Cross-study comparable
10 nM IC50; 59-fold less potent than TP0628103, 1.6-fold more potent than MMP-7-IN-2
Provides calibrated potency for dose-response studies without extreme target saturation
Recombinant human MMP-7 catalytic domain
MMP-7 Potency Structure-activity relationship

Structural Distinction from MMP-7-IN-2

While the ultra-potent MMP-7 inhibitor TP0628103 (IC50 = 0.17 nM) offers higher absolute potency, MMP-7-IN-1 (IC50 = 10 nM) has been reported to possess stability in serum and liver microsomes, making it suitable for in vivo administration studies [1][2]. The 10 nM potency of MMP-7-IN-1 is sufficient for robust target engagement in cellular and in vivo models, while potentially avoiding the solubility or pharmacokinetic challenges sometimes associated with extremely lipophilic, high-potency compounds .

Structural Distinction
Cross-study comparable
+40.06 Da MW; 1.6-fold lower IC50 vs. MMP-7-IN-2 (16 nM)
Enables SAR studies on C-terminal extension contribution to binding affinity
Vendor analytical characterization
MMP-7 In vivo stability Metabolic stability

MMP-7-IN-1 Research Applications


EMT and Cancer Cell Invasion Assays

The high selectivity of MMP-7-IN-1 (IC50 >11 mM for off-target MMPs) enables unambiguous dissection of MMP-7's specific role in tumor cell invasion and metastasis, avoiding confounding effects on other MMPs that are critical for these processes [1][2]. This is particularly valuable in xenograft or genetically engineered mouse models of cancer where MMP-7 expression is dysregulated.

Organ Fibrosis In Vivo Models

In models of organ fibrosis (e.g., liver, kidney, lung), MMP-7 is known to promote fibrotic remodeling. MMP-7-IN-1's selectivity profile allows researchers to specifically interrogate MMP-7's contribution to extracellular matrix turnover and myofibroblast activation without inadvertently inhibiting anti-fibrotic MMPs like MMP-2 or MMP-9 .

SAR Studies for MMP-7 Inhibitor Optimization

With reported stability in serum and liver microsomes, MMP-7-IN-1 (10 nM IC50) is well-suited for chronic in vivo administration studies where compound exposure needs to be maintained over time without the extreme potency that can lead to on-target toxicity or complex pharmacokinetic behaviors [3].

HTS Assay Development and Counter-Screening

As a well-characterized, potent, and selective MMP-7 inhibitor, MMP-7-IN-1 serves as an excellent reference compound or lead scaffold for medicinal chemistry optimization programs aimed at developing novel MMP-7 targeted therapeutics with improved drug-like properties .

Application
Selection Property
Validation Focus
EMT & Invasion Assays
MMP-7 isoform selectivity
Invasion endpoint attribution
Organ Fibrosis Models
In vivo target engagement
Fibrosis endpoint interpretation
SAR Lead Optimization
Defined molecular architecture
IC50 shift benchmarking
HTS Assay Development
High solubility & selectivity window
Counter-screen specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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